Ethyl 2-(4-chlorobutanoylamino)benzoate
Description
Ethyl 2-(4-chlorobutanoylamino)benzoate is an organic compound featuring a benzoate ester core substituted at the ortho position with a 4-chlorobutanoylamino group. Its molecular formula is C₁₃H₁₅ClNO₃, with a molecular weight of 284.72 g/mol. Notably, the ortho substitution introduces steric hindrance, distinguishing it from para-substituted analogs .
Properties
Molecular Formula |
C13H16ClNO3 |
|---|---|
Molecular Weight |
269.72 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobutanoylamino)benzoate |
InChI |
InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-6-3-4-7-11(10)15-12(16)8-5-9-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,16) |
InChI Key |
SMRVCBLFLGAREZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobutanoylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of 4-chlorobutanoyl chloride. The resulting intermediate is then esterified with ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorobutanoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 2-(4-chlorobutanoylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism by which Ethyl 2-(4-chlorobutanoylamino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through various signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 4-(4-Chlorobutanoylamino)benzoate (Para-Substituted Analog)
- Structure: The para-substituted analog shares the same functional groups but positions the 4-chlorobutanoylamino group at the para position of the benzoate ring.
- Electronic Effects: The electron-withdrawing chloro group in both isomers may decrease electron density at the carbonyl group, affecting reactivity in polymerization or nucleophilic reactions.
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)
- Structure : Features a thioether-linked pentyl chain terminated by a 3-methylisoxazole moiety at the para position .
- Comparison: Solubility: The thioether and isoxazole groups likely improve hydrophilicity compared to the chloro-butanoylamino group. Biological Activity: The isoxazole ring may confer antimicrobial or anti-inflammatory properties, whereas the chloro group in the target compound may prioritize halogen-bonding interactions in drug design.
Ethyl 4-(3-Chlorobenzylamino)butanoate
- Structure: A butanoate ester with a 3-chlorobenzylamino substituent .
- Comparison: Ester Flexibility: The butanoate chain increases conformational flexibility compared to the rigid benzoate core. Substituent Effects: The 3-chlorobenzylamino group may enhance lipid solubility, making it more suitable for membrane-penetrating applications.
Ethyl 4-(Dimethylamino)benzoate
- Key Findings: Exhibits higher reactivity in resin formulations due to the electron-donating dimethylamino group, achieving a degree of conversion (DC) ~75% compared to ~60% for methacrylate analogs . The chloro group in Ethyl 2-(4-chlorobutanoylamino)benzoate is expected to reduce DC in similar applications due to electron withdrawal, though its steric effects may stabilize intermediate radicals.
Resin Cements with 2-(Dimethylamino)ethyl Methacrylate
- Comparison: Ethyl 4-(dimethylamino)benzoate-based resins show superior flexural strength (85–100 MPa) and water sorption resistance compared to methacrylate systems. The target compound’s chloro group may compromise these properties but could improve thermal stability .
Crystallographic and Structural Insights
- Crystallography Tools : Programs like SHELXL and Mercury CSD enable detailed analysis of packing patterns and intermolecular interactions. For example, para-substituted analogs often exhibit π-π stacking due to planar alignment, whereas ortho-substituted derivatives may favor halogen bonding or hydrogen bonding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₃H₁₅ClNO₃ | 284.72 | Ortho-Cl, butanoylamino | High steric hindrance, moderate reactivity |
| Ethyl 4-(4-chlorobutanoylamino)benzoate | C₁₃H₁₅ClNO₃ | 284.72 | Para-Cl, butanoylamino | Improved crystallinity |
| I-6501 | C₁₈H₂₅N₃O₃S | 363.47 | Para-thioether, isoxazole | Enhanced hydrophilicity |
| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | 193.24 | Para-dimethylamino | High resin reactivity (DC ~75%) |
Table 2: Reactivity in Resin Systems
| Compound | Degree of Conversion (DC) | Flexural Strength (MPa) | Water Sorption (μg/mm³) |
|---|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | 75% | 95–100 | 12–15 |
| 2-(Dimethylamino)ethyl methacrylate | 60% | 70–80 | 20–25 |
| This compound* | ~50% (predicted) | 65–75 (predicted) | 18–22 (predicted) |
*Predicted based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
